2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide
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Overview
Description
2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a quinazolinone core, which is a common scaffold in many biologically active molecules, and a difluorophenyl group, which can enhance the compound’s pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This step often involves the use of halogenated aromatic compounds and palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Amidation: The final step involves the formation of the amide bond between the quinazolinone core and the difluorophenyl group, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various nucleophiles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The difluorophenyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-difluorophenyl)-N-[2-(methylamino)-4-oxo-4H-quinazolin-3-yl]acetamide
- 2-(3,5-difluorophenyl)-N-[2-(ethylamino)-4-oxo-4H-quinazolin-3-yl]acetamide
- 2-(3,5-difluorophenyl)-N-[2-(propylamino)-4-oxo-4H-quinazolin-3-yl]acetamide
Uniqueness
2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide is unique due to the presence of the isopropyl-methyl-amino group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature can enhance the compound’s stability, bioavailability, and selectivity for its molecular targets compared to similar compounds.
Properties
Molecular Formula |
C20H20F2N4O2 |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)-N-[2-[methyl(propan-2-yl)amino]-4-oxoquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C20H20F2N4O2/c1-12(2)25(3)20-23-17-7-5-4-6-16(17)19(28)26(20)24-18(27)10-13-8-14(21)11-15(22)9-13/h4-9,11-12H,10H2,1-3H3,(H,24,27) |
InChI Key |
DEUAOKOGVOHNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=NC2=CC=CC=C2C(=O)N1NC(=O)CC3=CC(=CC(=C3)F)F |
Origin of Product |
United States |
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